6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one
Übersicht
Beschreibung
6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one is an organic compound that belongs to the class of oxazines. This compound features a tert-butyl group attached to the benzene ring, which is fused with an oxazine ring. The presence of the tert-butyl group imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and yield, often employing continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazine compounds.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxazine compounds with hydrogenated functional groups.
Substitution: Substituted oxazine compounds with various functional groups replacing the tert-butyl group.
Wissenschaftliche Forschungsanwendungen
6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di-tert-butyl-ortho-benzoquinone: Shares the tert-butyl group and benzene ring structure but differs in the presence of quinone functional groups.
4,6-Di-tert-butyl-2-nitrosophenol: Contains similar tert-butyl groups but has a nitroso functional group instead of the oxazine ring.
Bis(3,6-di-tert-butyl-o-benzosemiquinone)nickel(II): A coordination compound with similar tert-butyl groups and benzene ring structure, but complexed with nickel.
Uniqueness
6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its oxazine ring structure fused with a benzene ring and the presence of a tert-butyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Biologische Aktivität
6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoxazine ring with a tert-butyl substituent, which significantly influences its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. For instance, research involving various derivatives synthesized by modifying the benzoxazine structure demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced microglial cells. Notably, compounds derived from this structure showed reduced nitric oxide (NO) production and downregulated inflammation-related enzymes like iNOS and COX-2 .
Table 1: Anti-inflammatory Effects of this compound Derivatives
Compound | NO Production Inhibition (%) | IL-1β Reduction (%) | iNOS Downregulation (%) |
---|---|---|---|
e2 | 75 | 70 | 65 |
e16 | 80 | 75 | 70 |
e20 | 78 | 72 | 68 |
These findings suggest that the benzoxazine derivatives can activate the Nrf2-HO-1 signaling pathway, which is crucial for cellular antioxidant responses and inflammation regulation .
Anti-cancer Activity
The anti-cancer potential of benzoxazine derivatives has also been explored. Studies indicated that certain derivatives exhibited cytotoxicity against various cancer cell lines. For example, compounds derived from this family demonstrated selective inhibition of cancer cell proliferation while sparing normal cells . The mechanism of action appears to involve apoptosis induction and modulation of key signaling pathways associated with cancer progression.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the effects of benzoxazine derivatives on solid tumor cell lines, significant cytotoxicity was observed:
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
A549 (Lung) | 15 | 55 |
MCF7 (Breast) | 12 | 60 |
HeLa (Cervical) | 10 | 65 |
These results indicate that modifications to the benzoxazine structure can enhance its anti-cancer efficacy .
Antimicrobial Activity
The antimicrobial properties of benzoxazine derivatives have been less extensively studied but show promise. Some derivatives have exhibited activity against specific bacterial strains. For instance, compounds were tested against Gram-positive and Gram-negative bacteria, revealing moderate antibacterial effects.
Table 2: Antimicrobial Activity of Benzoxazine Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
e2 | Staphylococcus aureus | 15 |
e16 | Escherichia coli | 12 |
e20 | Pseudomonas aeruginosa | 10 |
These findings suggest that while the antimicrobial activity is not as pronounced as the anti-inflammatory or anti-cancer effects, there is potential for further exploration in this area .
Eigenschaften
IUPAC Name |
6-tert-butyl-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)8-4-5-10-9(6-8)13-11(14)7-15-10/h4-6H,7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEMVEIJGYOVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408607 | |
Record name | 6-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-96-6 | |
Record name | 6-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.